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Compound of Interest

Compound Name: AMG-8718

Cat. No.: B15617658 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information, frequently asked questions (FAQs), and

troubleshooting guidance for experiments related to the hERG liability of AMG-8718, a BACE1

inhibitor.

Frequently Asked Questions (FAQs)
Q1: What is AMG-8718 and what is its primary mechanism of action?

AMG-8718 is a potent and orally efficacious inhibitor of Beta-secretase 1 (BACE1), an enzyme

that plays a key role in the production of amyloid-β (Aβ) peptides.[1] The accumulation of Aβ is

a central event in the pathophysiology of Alzheimer's disease. By inhibiting BACE1, AMG-8718
was developed to reduce Aβ levels in the brain.

Q2: What is hERG liability and why is it a concern in drug development?

hERG (human Ether-à-go-go-Related Gene) encodes the pore-forming subunit of a potassium

ion channel (Kv11.1) that is crucial for cardiac repolarization. Inhibition of the hERG channel

can delay this repolarization, leading to a prolongation of the QT interval on an

electrocardiogram (ECG). This condition, known as Long QT Syndrome, can increase the risk

of developing a life-threatening cardiac arrhythmia called Torsades de Pointes (TdP). Due to

this significant safety risk, assessing the hERG liability of new chemical entities is a mandatory

part of preclinical drug development.
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Q3: What is the known hERG liability of AMG-8718?

During its development, AMG-8718 was characterized as having a "balanced profile of

potency, hERG binding affinity, and Pgp recognition".[2] This indicates that its potential for

hERG-related cardiotoxicity was evaluated. Quantitative data indicates that AMG-8718 has a

hERG binding affinity (Ki) of greater than 10 µM.[1] A higher Ki value suggests lower affinity

and therefore a potentially lower risk of hERG-related cardiotoxicity at therapeutic

concentrations.

Q4: Why was the development of AMG-8718 discontinued?

The development of AMG-8718 was halted due to findings of retinal thinning in a 1-month

toxicity study in rats.[2] Further investigation suggested this was an off-target effect where the

compound impairs phagolysosomal function, leading to photoreceptor dysfunction and loss.[2]

Q5: What are the common methods to assess hERG liability in vitro?

The gold standard for assessing hERG liability is the manual whole-cell patch-clamp

electrophysiology assay performed on mammalian cells stably expressing the hERG channel

(e.g., HEK293 or CHO cells).[3] This technique provides a direct functional measure of the

compound's effect on the hERG channel current. Automated patch-clamp systems are also

widely used for higher throughput screening in early drug discovery.[4] Additionally, radioligand

binding assays are used to determine the affinity of a compound for the hERG channel protein.

Quantitative Data Summary
The following table summarizes the known in vitro activity of AMG-8718.
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Compoun
d

Target
Assay
Type

Cell Line
Paramete
r

Value
Referenc
e

AMG-8718 BACE1
Functional

Assay
HEK293 IC50 0.7 nM [1]

AMG-8718 BACE2
Functional

Assay
- IC50 5 nM [1]

AMG-8718 hERG
Binding

Assay
- Ki >10 µM [1]
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BACE1 Signaling Pathway and AMG-8718 Inhibition.
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Manual Patch-Clamp Workflow for hERG Assessment.
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Detailed Experimental Protocol: Manual Whole-Cell
Patch-Clamp Assay for hERG Liability
This protocol is a representative method for assessing the inhibitory effect of a compound like

AMG-8718 on the hERG potassium channel.

1. Cell Culture:

Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably

transfected with the human hERG cDNA.

Culture Conditions: Maintain cells in an appropriate culture medium (e.g., DMEM for

HEK293) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection

antibiotic (e.g., G418) to ensure continued expression of the hERG channel. Culture at 37°C

in a humidified atmosphere with 5% CO2.

Cell Preparation: For experiments, plate cells onto glass coverslips at a low density to allow

for the isolation of single cells for patch-clamping.

2. Solutions:

External (Extracellular) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose,

10 HEPES. Adjust pH to 7.4 with NaOH.

Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES. Adjust

pH to 7.2 with KOH.

3. Electrophysiological Recording:

Apparatus: Use a standard patch-clamp amplifier and data acquisition system.

Pipettes: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ

when filled with the internal solution.

Procedure:
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Transfer a coverslip with adherent cells to the recording chamber on the stage of an

inverted microscope and perfuse with the external solution.

Approach a single, healthy-looking cell with the patch pipette and form a high-resistance

(>1 GΩ) seal (a "giga-seal") between the pipette tip and the cell membrane.

Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration,

allowing electrical access to the cell's interior.

Allow the cell to stabilize for several minutes before starting the voltage protocol.

4. Voltage Protocol and Data Acquisition:

Holding Potential: Clamp the cell membrane at a holding potential of -80 mV.

Voltage Protocol: To elicit hERG currents, apply a depolarizing pulse to +20 mV for 1-2

seconds, followed by a repolarizing step to -50 mV for 2-3 seconds. The characteristic hERG

"tail current" is measured during this repolarizing step. This protocol is typically repeated

every 10-15 seconds.

Data Acquisition: Record the currents at a sampling rate of 10 kHz and filter at 2-5 kHz.

5. Compound Application:

Establish a stable baseline recording of the hERG current for several minutes.

Apply AMG-8718 (or the vehicle control) at various concentrations to the cell via the

perfusion system.

Record the current at each concentration until a steady-state block is achieved (typically 3-5

minutes).

Perform a washout with the external solution to observe any recovery from the block.

6. Data Analysis:

Measure the peak amplitude of the hERG tail current before and after compound application.
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Calculate the percentage of current inhibition at each concentration relative to the baseline

current.

Plot the percentage inhibition against the compound concentration and fit the data to the Hill

equation to determine the IC50 value (the concentration at which 50% of the current is

inhibited).

Troubleshooting Guide for hERG Patch-Clamp
Experiments
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Issue Potential Cause(s) Recommended Solution(s)

Unstable or Fluctuating hERG

Current

1. Poor cell health. 2. Unstable

giga-seal. 3. Issues with the

perfusion system (e.g., air

bubbles, inconsistent flow

rate). 4. Contamination of

solutions.

1. Use cells from a healthy,

low-passage culture. 2. Ensure

the seal resistance is >1 GΩ

before breaking into the whole-

cell configuration. If the seal is

unstable, discard the cell and

try another. 3. Degas solutions

and ensure a smooth,

continuous flow of the external

solution. 4. Prepare fresh

solutions with high-purity water

and reagents.

hERG Current "Rundown"

(Gradual Decrease in

Amplitude)

1. Intrinsic property of hERG

channels in the whole-cell

configuration due to washout

of essential intracellular

components. 2. High

stimulation frequency.

1. Include MgATP in the

internal solution to support

channel function. 2. Minimize

the duration of the experiment.

3. Use a longer interval

between voltage pulses (e.g.,

15-20 seconds).

Low hERG Current Amplitude

1. Low expression of hERG

channels in the cell line. 2.

Poor cell viability. 3. Incorrect

voltage protocol.

1. Use a cell line with

confirmed high and stable

hERG expression. 2. Ensure

optimal cell culture conditions.

3. Verify that the voltage

protocol is appropriate for

activating hERG channels (a

depolarizing step followed by a

repolarizing step to measure

the tail current).

Difficulty Forming a Giga-seal

1. Debris in the external

solution. 2. Poorly polished

pipette tip. 3. Unhealthy cell

membrane.

1. Filter the external solution.

2. Fire-polish the pipette tips.

3. Use healthy, well-adhered

cells.
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Loss of Seal During Recording

1. Mechanical instability of the

setup. 2. Changes in osmotic

pressure.

1. Ensure the recording setup

is on an anti-vibration table

and is mechanically stable. 2.

Check the osmolarity of the

internal and external solutions

to ensure they are balanced.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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